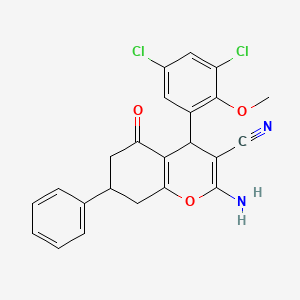![molecular formula C21H25NO4 B4079562 methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4079562.png)
methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate
Vue d'ensemble
Description
Methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate, also known as MBAP, is a synthetic organic compound that belongs to the family of carbamates. It has been studied extensively for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate involves its ability to bind to specific targets in biological systems, such as enzymes or proteins. This binding can lead to changes in the activity of these targets, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to have a variety of biochemical and physiological effects, depending on the specific target it interacts with. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to decreased cell proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate in lab experiments is its specificity for certain targets in biological systems. This allows researchers to study specific processes in cells or tissues with high precision. However, one limitation of using methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate. One area of interest is in the development of new cancer therapies, based on the compound's ability to inhibit certain enzymes involved in cancer cell growth. Additionally, methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate could be used as a tool for studying enzyme activity in a variety of biological systems, leading to a better understanding of cellular processes. Further research is needed to fully explore the potential applications of methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate in scientific research.
Applications De Recherche Scientifique
Methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate has been used in scientific research for a variety of purposes, including as a fluorescent probe for imaging biological systems, as a tool for studying enzyme activity, and as a potential therapeutic agent for cancer treatment. Its unique chemical structure allows it to interact with specific targets in biological systems, making it a valuable tool for researchers.
Propriétés
IUPAC Name |
methyl 2-[4-[(4-butylphenyl)carbamoyl]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-6-16-7-11-18(12-8-16)22-20(23)17-9-13-19(14-10-17)26-15(2)21(24)25-3/h7-15H,4-6H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDYJICWSWLWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(4-butylphenyl)carbamoyl]phenoxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-(4-bromophenyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079483.png)
![4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide](/img/structure/B4079485.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4079496.png)

![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4079508.png)
![N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4079515.png)
![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4079522.png)
![4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4079525.png)
![5-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4079539.png)
![7-(difluoromethyl)-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079551.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(2-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B4079552.png)
![7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4079558.png)
![N-(4-methylphenyl)-N'-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]malonamide](/img/structure/B4079568.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4079569.png)